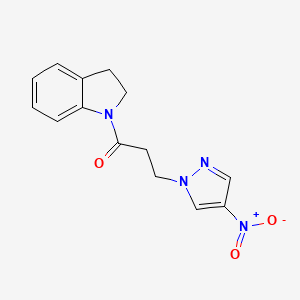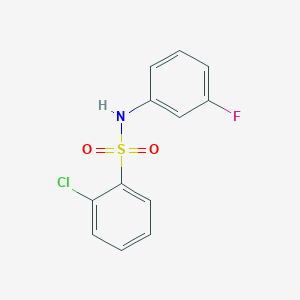![molecular formula C20H19F2NO6S B10961066 2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10961066.png)
2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the ethyl and methyl groups: Alkylation reactions using appropriate alkyl halides.
Attachment of the difluoromethoxyphenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Formation of the propenylamino group: This could be achieved through amination reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the difluoromethoxyphenyl group suggests potential interactions with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxyphenyl group could enhance binding affinity to certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Difluoromethoxyphenyl compounds: Compounds featuring the difluoromethoxyphenyl group but with different core structures.
Uniqueness
What sets 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE apart is its specific combination of functional groups, which might confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C20H19F2NO6S |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
2-O-ethyl 4-O-methyl 5-[[(E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-enyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H19F2NO6S/c1-4-28-19(26)16-11(2)15(18(25)27-3)17(30-16)23-9-8-14(24)12-6-5-7-13(10-12)29-20(21)22/h5-10,20,23H,4H2,1-3H3/b9-8+ |
InChI-Schlüssel |
NUNTWRHVTWCMLR-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(C(=C(S1)N/C=C/C(=O)C2=CC(=CC=C2)OC(F)F)C(=O)OC)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)NC=CC(=O)C2=CC(=CC=C2)OC(F)F)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10960987.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10961012.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10961023.png)
![4-[3-(diethylamino)propyl]-5-{5-[(4-ethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10961026.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10961034.png)
![N-cyclopentyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10961037.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide](/img/structure/B10961042.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide](/img/structure/B10961050.png)
![naphthalen-1-ylmethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10961054.png)
![5-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961056.png)
![Tetramethyl 5,5'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(3-methylthiophene-2,4-dicarboxylate)](/img/structure/B10961062.png)
![13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961072.png)

